N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide
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Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide, also known as FMPD, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMPD is a small molecule that has been synthesized using various methods and has shown promising results in preclinical studies.
Scientific Research Applications
- Biological Activity : In vitro screening revealed significant antibacterial activity and moderate antifungal activity. Docking studies with protein structures (oxidoreductase for antibacterial activity and Candida albicans for antifungal activity) supported these findings .
- Binding Affinities : N-substituted benzotriazoles exhibit excellent binding affinities to a range of proteins. These compounds are widely used in synthetic organic chemistry, materials science, and pharmaceutical science .
- Piperidine Derivatives : Piperidines, common building blocks in natural products, have therapeutic potential. Some piperidine derivatives act as antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory agents .
- Broad Spectrum : The 1,3,4-oxadiazoles scaffold demonstrates diverse biological properties, including bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities .
- Medicinal Applications : Researchers explore 1,3,4-oxadiazoles for their potential in drug development .
- Industrial Applications : Benzotriazoles find use as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers .
- Synthetic Applications : N-substituted benzotriazoles are valuable in synthetic organic chemistry and materials science .
Antimicrobial Activity
Medicinal Chemistry
1,3,4-Oxadiazoles
Fluorescent Compounds and Corrosion Inhibitors
Materials Science
Pharmaceutical Science
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-24-18-6-5-16(12-19(18)25-2)20(23)21-13-15-7-9-22(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDINNEQCXNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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